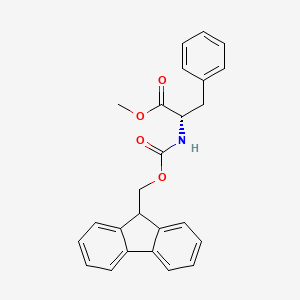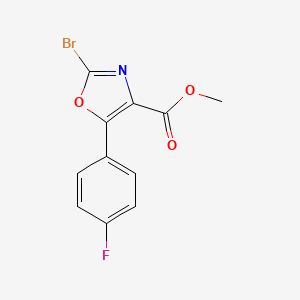![molecular formula C7HCl4N3 B15250087 2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine](/img/structure/B15250087.png)
2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine: is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their unique chemical properties and diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine typically involves the chlorination of pyrido[2,3-d]pyridazine derivatives. One common method is the direct chlorination of pyrido[2,3-d]pyridazine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the formation of the pyrido[2,3-d]pyridazine core followed by sequential chlorination steps. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyridazine N-oxides or reduction to yield partially dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridazines with various functional groups.
Oxidation: Pyridazine N-oxides.
Reduction: Partially dechlorinated pyridazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine is used as a building block in the synthesis of more complex heterocyclic compounds
Biology and Medicine: In medicinal chemistry, this compound has shown potential as a scaffold for the development of new drugs. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of chlorine atoms enhances the compound’s lipophilicity, which can improve its bioavailability and interaction with biological targets.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides. Its ability to interact with biological systems makes it a valuable component in formulations designed to protect crops from pests and diseases.
Mecanismo De Acción
The mechanism of action of 2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine and its derivatives involves interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors by binding to their active sites, thereby disrupting normal cellular processes. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
2,3,5,6-Tetrachloropyridine: Similar in structure but lacks the pyridazine ring.
2,3,5,8-Tetrachloropyrazine: Contains a pyrazine ring instead of pyridazine.
2,3,5,8-Tetrachloropyrimidine: Contains a pyrimidine ring instead of pyridazine.
Uniqueness: 2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties. The arrangement of chlorine atoms on the pyridazine ring enhances its reactivity and potential for functionalization compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7HCl4N3 |
|---|---|
Peso molecular |
268.9 g/mol |
Nombre IUPAC |
2,3,5,8-tetrachloropyrido[2,3-d]pyridazine |
InChI |
InChI=1S/C7HCl4N3/c8-3-1-2-4(12-6(3)10)7(11)14-13-5(2)9/h1H |
Clave InChI |
QMJGSNARHZROQS-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC(=C1Cl)Cl)C(=NN=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




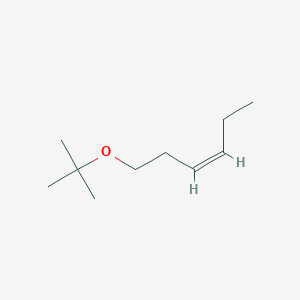
![2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide](/img/structure/B15250012.png)

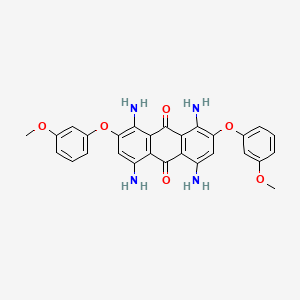

![thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid](/img/structure/B15250045.png)
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)
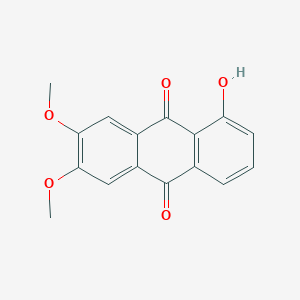
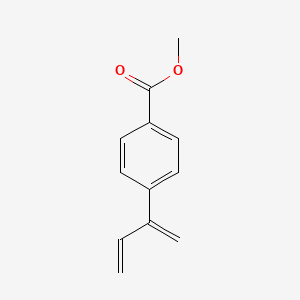
![(2'R,3S)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B15250073.png)
